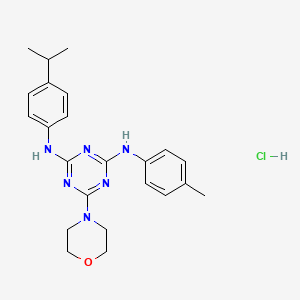

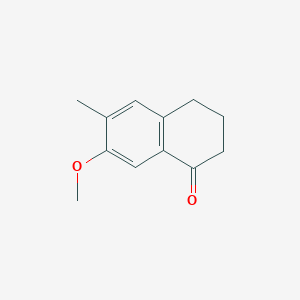

![molecular formula C12H17N3O3 B2549965 tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1211593-03-1](/img/structure/B2549965.png)

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole and imidazoazine compounds has been reported using efficient routes. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides good yields . Additionally, flash vacuum thermolysis has been used to synthesize imidazoazines from tert-butylimines of various heterocyclic aldehydes, including pyrazine derivatives, with excellent yields observed for monocyclic imines . These methods could potentially be adapted for the synthesis of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, and NMR have been employed to investigate the molecular structure of related compounds. For example, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates has been studied using 1H and 13C NMR spectra . Similarly, the molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, providing insights into the charge transfer and stability of the molecule . These techniques could be applied to analyze the molecular structure of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted pyrazoles and imidazoazines has been explored in various chemical reactions. For instance, the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles have been studied, revealing that different conditions can lead to the formation of regioisomeric mixtures . Diastereoselective synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates has also been reported, demonstrating the potential for stereoselective reactions involving tert-butyl substituted heterocycles . These findings could inform the chemical reactions analysis of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted heterocycles have been characterized in several studies. For example, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides has been performed, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids . The first hyperpolarizability and NBO analysis of related compounds have been used to assess their nonlinearity and electron delocalization . These analyses could be relevant to understanding the properties of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one : This research investigated the reactivity of certain pyrazolo[5,1-с][1,2,4]triazine derivatives, demonstrating how carboxylic acids chlorides react with amines to form amides (Mironovich & Shcherbinin, 2014).

Tert-ButylIsocyanide in Ugi Reaction : This paper presents the use of tert-butyl amides from UgiMCR of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids, showing a neighboring-group-assisted cleavage of tert-butylamides (Nikulnikov et al., 2009).

Biological and Pharmacological Applications

Substituted pyrazinecarboxamides : This study discusses the synthesis of amides from substituted pyrazine-2-carboxylic acids and their biological activities, such as anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors : This research synthesized and screened new pyrazoles as potential inhibitors of photosynthetic electron transport, finding some compounds with inhibitory properties in the micromolar range (Vicentini et al., 2005).

Synthesis Techniques and Analysis

Synthesis of Heterocyclic Compounds : This paper describes the synthesis of 2-formyl pentose glycals reacting with hydrazines to form various heterocyclic compounds, including pyrazoles (Bari et al., 2004).

Base-Catalyzed Addition of Ketones to Alkynes : This study presents a one-pot synthesis method for 2-pyrazoline-1-carbaldehydes, demonstrating an efficient synthetic pathway (Schmidt et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(7-14)6-13-10(15)8-16/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAOAXTVSBYBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=CN=C2C=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)

methanone](/img/structure/B2549886.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)